molecular formula C10H12N2O3 B13159098 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13159098
M. Wt: 208.21 g/mol
InChI Key: TWCPFCYOXBNTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired dihydropyrimidine ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have different biological activities and properties .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-cyclopentyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)

InChI Key

TWCPFCYOXBNTND-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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